5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps and can yield complex structures. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from 2,4-dihydroxybenzaldehyde involves chromenylation and demethoxycarbonylation-alkylation reactions, resulting in an overall yield of approximately 20% . Similarly, the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines from p-(dimethylamino)benzaldehyde follows a modified Hantzsch reaction pathway, which includes the formation of a 1,4-dihydropyridine ring and subsequent aromatization .
Molecular Structure Analysis
The molecular structures of compounds synthesized from dimethylamino benzaldehyde derivatives can be quite complex. For example, the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I) results in the formation of four- and/or five-membered chelate rings, with the presence of linkage isomerism and several solvates . The structural analysis of these compounds is crucial to understand their reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactions involving dimethylamino benzaldehyde derivatives can lead to a variety of products. The reaction conditions, such as the presence of acetic acid or nitro compounds, can influence the outcome, leading to the splitting off of N,N-dimethylanyline or oxidation processes . Additionally, the reactivity of rhenium(I) complexes with dimethylamino benzaldehyde thiosemicarbazones can be studied through reactions with concentrated nitric acid and pyridine, which demonstrate the strength of the ReI-L bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the nature of their substituents. For example, the solubility of the rhenium(I) complexes in solvents like dimethyl sulfoxide and acetone can be studied using 1H NMR spectroscopy, which provides insights into the structural stability of the dimers in solution . The protection and deprotection steps in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol also highlight the importance of functional groups in determining the physical properties of the compound .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Complex Molecules : Compounds similar to 5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde serve as intermediates in the synthesis of complex organic molecules. For instance, derivatives of hydroxy-methoxy-benzaldehyde have been used to synthesize amorfrutins A and B, which exhibit cytotoxicity against human tumor cell lines (Brandes et al., 2020).
Materials Science : Schiff base compounds derived from hydroxy-methoxy-benzaldehyde have shown potential in corrosion inhibition, indicating applications in protecting materials from degradation (Emregül & Hayvalı, 2006).
Analytical Chemistry Applications
- Spectrophotometric Analysis : Derivatives of hydroxy-methoxy-benzaldehyde have been utilized in the development of spectrophotometric methods for the determination of metal ions, showcasing their utility in analytical chemistry (Srivani et al., 2007).
Safety And Hazards
The safety information available indicates that DMH may cause skin and eye irritation . The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements are P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard classifications are Eye Irrit. 2 (Eye irritation, Category 2) and Skin Irrit. 2 (Skin irritation, Category 2) .
properties
IUPAC Name |
5-[(dimethylamino)methyl]-2-hydroxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-8-4-9(7-13)11(14)10(5-8)15-3/h4-5,7,14H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQMFVSZOJWES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)OC)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde |
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